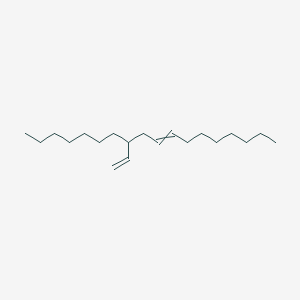

11-Ethenyloctadec-8-ene

Beschreibung

Eigenschaften

CAS-Nummer |

144072-75-3 |

|---|---|

Molekularformel |

C20H38 |

Molekulargewicht |

278.5 g/mol |

IUPAC-Name |

11-ethenyloctadec-8-ene |

InChI |

InChI=1S/C20H38/c1-4-7-9-11-12-13-15-17-19-20(6-3)18-16-14-10-8-5-2/h6,15,17,20H,3-5,7-14,16,18-19H2,1-2H3 |

InChI-Schlüssel |

PEEJPRHDYBOHCE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC=CCC(CCCCCCC)C=C |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Spectrometric Elucidation of 11 Ethenyloctadec 8 Ene Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic compounds in solution. For 11-Ethenyloctadec-8-ene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirms the carbon skeleton, and establishes the stereochemistry of the double bonds.

The ¹H NMR spectrum of a long-chain alkene like this compound is characterized by several distinct regions. Protons on sp² hybridized carbons (olefinic protons) resonate in the downfield region, typically between 5.3 and 5.8 ppm. nih.gov The terminal protons of the ethenyl (vinyl) group are particularly diagnostic, often appearing as a distinct set of multiplets due to their unique electronic environment. nih.gov Allylic protons, those on carbon atoms adjacent to the double bonds, appear around 2.0 ppm, while the signals for the remaining aliphatic methylene (B1212753) (-(CH₂)ₙ-) and the terminal methyl (-CH₃) protons are found in the upfield region (approximately 1.2-1.4 ppm and 0.9 ppm, respectively).

The ¹³C NMR spectrum provides complementary information, with the sp² carbons of the double bonds appearing in the range of 120-140 ppm. oregonstate.edu The sp³ hybridized carbons of the long alkyl chain resonate in the upfield region, typically from 14 to 35 ppm.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for (8Z)-11-Ethenyloctadec-8-ene

| Carbon Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | 14.1 | 0.89 | t |

| 2-6 | 22.7-31.9 | 1.26-1.35 | m |

| 7 | 27.2 | 2.05 | m |

| 8 | 129.8 | 5.38 | m |

| 9 | 130.2 | 5.41 | m |

| 10 | 32.5 | 2.08 | m |

| 11 | 142.1 | 5.80 | m |

| 12 (Ethenyl C) | 114.5 | 4.95, 5.02 | dd, dd |

| 13-17 | 29.1-31.5 | 1.28-1.40 | m |

| 18 | 22.5 | 0.91 | t |

A critical aspect of the structural elucidation of this compound is determining the geometry of its two double bonds (C8=C9 and the C11-ethenyl linkage). The internal double bond can exist as either an E (entgegen) or Z (zusammen) isomer. While coupling constants can sometimes provide clues, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for these assignments. reddit.comstackexchange.com

The NOESY experiment detects protons that are close in space (typically within 5 Å), regardless of whether they are coupled through bonds. For the internal double bond at C8-C9, a NOESY cross-peak between the olefinic protons H-8 and H-9 would indicate a Z (cis) configuration, as these protons are on the same side of the double bond. Conversely, the absence of this correlation, coupled with correlations to the adjacent allylic protons (H-7 and H-10), would suggest an E (trans) configuration. For example, in the (8Z)-isomer, a spatial correlation between H-8 and H-9 would be clearly observable.

Two-dimensional (2D) NMR techniques are indispensable for tracing the complete bonding network of the molecule and confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the establishment of spin systems throughout the molecule. science.govsdsu.edu For this compound, COSY would show correlations between adjacent protons along the entire aliphatic chain, for instance, between H-7 and H-8, H-9 and H-10, and so on. It would also confirm the connectivity within the ethenyl group and its attachment to the main chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.eduresearchgate.netresearchgate.net This allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum. For example, the proton signal at ~5.80 ppm would show a cross-peak to the carbon signal at ~142.1 ppm, assigning them to C-11 and H-11 respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. science.govsdsu.edumdpi.com HMBC is crucial for connecting the different spin systems identified by COSY and for assigning non-protonated (quaternary) carbons. Key HMBC correlations for this compound would include correlations from the allylic protons (H-7 and H-10) to the olefinic carbons (C-8, C-9), and from the ethenyl protons to C-11, unequivocally confirming the position of the double bonds and the vinyl substituent.

Table 2: Key Hypothetical 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | H-7 (2.05 ppm) | H-8 (5.38 ppm) | Connectivity across C7-C8 |

| COSY | H-9 (5.41 ppm) | H-10 (2.08 ppm) | Connectivity across C9-C10 |

| HSQC | H-11 (5.80 ppm) | C-11 (142.1 ppm) | Direct H-C bond at position 11 |

| HSQC | H-12 (4.95 ppm) | C-12 (114.5 ppm) | Direct H-C bond of ethenyl group |

| HMBC | H-7 (2.05 ppm) | C-8, C-9 | Confirms position of internal double bond |

| HMBC | H-12 (4.95 ppm) | C-11 | Confirms ethenyl group attachment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Isomer Differentiation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. pitt.edu These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. triprinceton.org

For this compound, the key vibrational modes are associated with the C-H and C=C bonds of the alkene and alkyl moieties.

C-H Stretching: The IR spectrum would clearly distinguish between C(sp²)-H bonds and C(sp³)-H bonds. Stretches for the olefinic hydrogens appear at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), while the numerous C-H bonds of the long alkyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). spectroscopyonline.comorgchemboulder.comlibretexts.org

C=C Stretching: The carbon-carbon double bond stretches typically appear in the 1640-1680 cm⁻¹ region. orgchemboulder.com The internal disubstituted double bond and the terminal vinyl double bond may have slightly different frequencies. These bands can sometimes be weak in the IR spectrum, especially for more symmetrically substituted double bonds, but are often strong and sharp in the Raman spectrum. horiba.com

C-H Bending (Out-of-Plane): The out-of-plane (OOP) C-H bending vibrations, or "wags," are highly diagnostic of the substitution pattern of the double bond and appear in the 1000-650 cm⁻¹ fingerprint region. spectroscopyonline.com A terminal vinyl group gives rise to two strong bands, one near 990 cm⁻¹ and another near 910 cm⁻¹. spectroscopyonline.com The OOP bend for a Z (cis) disubstituted double bond typically appears as a broad, medium-intensity band around 675-730 cm⁻¹, whereas the corresponding E (trans) isomer shows a strong, sharp band around 960-970 cm⁻¹. This difference is a powerful tool for isomer differentiation.

Table 3: Characteristic Hypothetical IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| 3080 | =C-H Stretch (Ethenyl) | Medium | Medium |

| 3020 | =C-H Stretch (Internal Alkene) | Medium | Medium |

| 2925, 2855 | -C-H Stretch (Alkyl) | Strong | Strong |

| 1655 | C=C Stretch (Internal Alkene) | Weak-Medium | Strong |

| 1640 | C=C Stretch (Ethenyl) | Medium | Strong |

| 1465 | -CH₂- Bend (Scissoring) | Medium | Medium |

| 990, 910 | =C-H Bend (Ethenyl OOP Wag) | Strong | Weak |

| ~720 | =C-H Bend (Z-Alkene OOP Wag) | Medium | Weak |

Mass Spectrometry Techniques for Structural Confirmation and Fragment Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and offers structural insights through the analysis of its fragmentation patterns. whitman.edu For this compound (C₂₀H₃₈), high-resolution mass spectrometry would confirm the molecular weight of 278.51 g/mol .

The electron ionization (EI) mass spectrum of a long-chain alkene is characterized by a molecular ion peak (M⁺˙ at m/z 278), which may be of low intensity, and a series of fragment ions. ic.ac.uk Fragmentation of the alkyl chain results in clusters of peaks separated by 14 mass units (-CH₂-). The most significant fragmentation pathways are typically initiated by cleavage at positions allylic to the double bonds, as this leads to the formation of resonance-stabilized carbocations. For this compound, cleavage at the C7-C8 or C9-C10 bonds would be prominent fragmentation routes.

While standard MS can confirm the molecular weight, it is often difficult to pinpoint the exact location of double bonds in isomeric alkenes. Tandem mass spectrometry (MS/MS) is a more advanced technique that overcomes this limitation. researchgate.netyoutube.com In an MS/MS experiment, the molecular ion (m/z 278) is selectively isolated and then fragmented by collision-induced dissociation (CID).

The resulting product ions are diagnostic of the double bond positions. nih.gov Fragmentation occurs preferentially at and around the double bonds, providing a "map" of the unsaturation sites. For example, specific fragmentation patterns would allow differentiation between this compound and its positional isomer, 10-Ethenyloctadec-7-ene, which would otherwise be indistinguishable by simple MS.

Table 4: Plausible Diagnostic MS/MS Fragments for this compound (Parent Ion m/z 278)

| Fragment m/z | Proposed Structure/Origin | Significance |

|---|---|---|

| 151 | [C₁₁H₁₉]⁺ | Cleavage at C9-C10, indicative of C8=C9 location |

| 125 | [C₉H₁₇]⁺ | Cleavage at C10-C11, indicative of C11-ethenyl location |

| 111 | [C₈H₁₅]⁺ | Cleavage at C7-C8, indicative of C8=C9 location |

| 97 | [C₇H₁₃]⁺ | Allylic cleavage fragment |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique that adds another dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. nih.govresearchgate.net Ions are passed through a drift tube filled with a neutral buffer gas under a weak electric field. Their velocity, or mobility, depends on their collision cross-section (CCS)—a measure of their average rotational area.

This technique is particularly useful for separating isomers that are difficult to distinguish by MS alone, including conformational and configurational isomers. researchgate.netrsc.orgnih.gov The E and Z isomers of the C8=C9 double bond in this compound would likely have different gas-phase conformations. The Z (cis) isomer is expected to have a more folded, compact structure and thus a smaller CCS value compared to the more linear E (trans) isomer. researchgate.net IMS-MS could therefore potentially separate these isomers in the gas phase, providing an additional layer of structural confirmation and allowing for the study of their individual fragmentation patterns.

Table 5: Hypothetical Collision Cross-Section (CCS) Values for Isomers of this compound

| Isomer | Expected Conformation | Hypothetical CCS (Ų) in N₂ |

|---|---|---|

| (8E)-11-Ethenyloctadec-8-ene | More linear/extended | 255.4 |

| (8Z)-11-Ethenyloctadec-8-ene | More folded/compact | 252.1 |

Chemical Reactivity and Mechanistic Investigations of 11 Ethenyloctadec 8 Ene

Electrophilic Addition Reactions to Dienic Systems

In electrophilic addition reactions, the π electrons of a double bond act as a nucleophile, attacking an electron-deficient species (the electrophile). chemistrysteps.com For non-conjugated dienes like 11-ethenyloctadec-8-ene, the reaction is expected to initiate at the more nucleophilic double bond. chemistrynotmystery.com Generally, the nucleophilicity of an alkene increases with the number of electron-donating alkyl groups attached to the double bond. msu.edu Consequently, the internal C8-C9 double bond of this compound is predicted to be more reactive towards electrophiles than the terminal ethenyl group.

The addition of hydrogen halides (HX) to an unsymmetrical alkene proceeds via a mechanism that involves the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile (H+) adds to the carbon atom of the double bond that has the greater number of hydrogen substituents, leading to the formation of the most stable carbocation intermediate. wikipedia.orgbyjus.com The subsequent attack by the nucleophilic halide (X-) yields the final product. chemistrystudent.com

In the case of this compound, the reaction with one equivalent of HX (e.g., HBr) is expected to occur preferentially at the more substituted C8-C9 double bond. Protonation at C9 would yield a more stable tertiary carbocation at C8, whereas protonation at C8 would result in a less stable secondary carbocation at C9. Therefore, the major product will result from the nucleophilic attack of the bromide ion on the tertiary carbocation at C8.

Halogenation, such as the addition of bromine (Br₂), also proceeds via electrophilic addition. The reaction is initiated by the electrophilic attack of the halogen on the more electron-rich C8-C9 double bond.

| Reagent | Primary Reaction Site | Regioselectivity Principle | Predicted Major Product |

|---|---|---|---|

| HBr (Hydrobromination) | C8-C9 double bond | Markovnikov's Rule | 8-Bromo-11-ethenyloctadecane |

| Br₂ (Bromination) | C8-C9 double bond | Electrophilic addition to the more substituted alkene | 8,9-Dibromo-11-ethenyloctadecane |

The addition of water across a double bond to form an alcohol can be achieved through two primary methods with complementary regioselectivity.

Acid-Catalyzed Hydration: This reaction follows Markovnikov's rule, proceeding through the most stable carbocation intermediate. libretexts.orgchemistrysteps.com For this compound, the reaction will preferentially occur at the C8-C9 double bond. Protonation will lead to the formation of a tertiary carbocation at the C8 position, which is then attacked by a water molecule. Subsequent deprotonation yields the tertiary alcohol as the major product. libretexts.org

Hydroboration-Oxidation: This two-step process achieves an anti-Markovnikov addition of water across the double bond. libretexts.orgwikipedia.org The boron atom of borane (B79455) (BH₃) acts as the electrophile and adds to the less sterically hindered and less substituted carbon atom of the double bond. libretexts.org This makes the reaction highly selective for the terminal ethenyl group in this compound. The intermediate organoborane is then oxidized, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group, yielding a primary alcohol. wikipedia.org

| Reaction | Reagents | Selective Site | Regioselectivity | Predicted Major Product |

|---|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | C8-C9 double bond | Markovnikov | 11-Ethenyloctadecan-8-ol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | C11-ethenyl group | Anti-Markovnikov | 2-(Octadec-8-en-11-yl)ethanol |

Catalytic Transformations of this compound

Metal-based catalysts can be used to perform a variety of transformations on the double bonds of this compound, including hydrogenation and metathesis.

Catalytic Hydrogenation: In the presence of catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, hydrogen gas (H₂) will add across both double bonds, reducing the alkene functionalities to alkanes. libretexts.org This reaction would be expected to convert this compound into 11-ethyloctadecane. Selective hydrogenation of one double bond over the other is challenging but can sometimes be achieved with specialized catalysts that are sensitive to steric hindrance, potentially allowing for the preferential reduction of the less-hindered terminal ethenyl group.

Olefin Metathesis: This powerful reaction redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, mediated by catalysts such as those developed by Grubbs and Schrock. wikipedia.org

Ring-Closing Metathesis (RCM): The distance between the two double bonds in this compound is not suitable for an efficient intramolecular RCM to form a stable cyclic alkene.

Cross-Metathesis (CM): The terminal ethenyl group is a good candidate for cross-metathesis reactions with other alkenes. nih.gov This would allow for the modification of the molecule by introducing new functional groups at this position.

Acyclic Diene Metathesis (ADMET): This is a step-growth polymerization reaction that is typically applied to α,ω-dienes and would not be an expected pathway for this compound. libretexts.org

Hydrogenation Studies (Partial and Complete)

Hydrogenation of this compound involves the addition of hydrogen across the double bonds, leading to their saturation. The extent of this reaction can be controlled to achieve either partial or complete hydrogenation.

Complete Hydrogenation: In the presence of a suitable catalyst such as platinum, palladium, or nickel, and under a hydrogen atmosphere, both the internal (C8=C9) and terminal (ethenyl) double bonds of this compound can be fully saturated. This reaction is typically carried out at moderate temperatures and pressures and results in the formation of a single product, 11-ethyloctadecane. The reaction is highly exothermic and proceeds to completion.

Partial Hydrogenation: Selective hydrogenation of one double bond in the presence of the other is a significant challenge and depends heavily on the choice of catalyst and reaction conditions. In non-conjugated dienes, the less sterically hindered double bond is generally hydrogenated more rapidly. For this compound, the terminal vinyl group is less substituted and more accessible than the internal C8=C9 double bond. Therefore, catalysts that are sensitive to steric hindrance, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), are expected to preferentially reduce the terminal double bond. This selectivity allows for the synthesis of 11-ethyl-octadec-8-ene. Conversely, achieving selective hydrogenation of the internal double bond is more complex and may require specialized catalytic systems. researchgate.net

| Catalyst | Conditions | Major Product | Selectivity (Terminal vs. Internal) |

|---|---|---|---|

| Pd/C | 1 atm H₂, RT, Ethanol | 11-Ethyloctadecane | Low (Complete Hydrogenation) |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | 1 atm H₂, RT, Benzene | 11-Ethyl-octadec-8-ene | High for terminal alkene |

| Lindlar's Catalyst | 1 atm H₂, RT, Hexane | 11-Ethyl-octadec-8-ene | Moderate to high for terminal alkene |

Epoxidation and Dihydroxylation Reactions

Epoxidation: Epoxidation involves the addition of a single oxygen atom across a double bond to form an epoxide (or oxirane). This reaction is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reactivity of alkenes toward epoxidation is influenced by electronic factors; more electron-rich (i.e., more substituted) double bonds react faster. libretexts.org Consequently, the internal, disubstituted C8=C9 double bond of this compound is expected to be more nucleophilic and thus react preferentially over the terminal vinyl group. By controlling the stoichiometry of the peroxy acid (using one equivalent), selective mono-epoxidation at the C8=C9 position can be achieved to yield 8,9-epoxy-11-ethenyloctadecane.

| Reagent (1 equiv.) | Solvent | Major Mono-epoxide Product | Predicted Yield (%) |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 8,9-Epoxy-11-ethenyloctadecane | >85% |

| Peroxyacetic acid | CH₂Cl₂ | 8,9-Epoxy-11-ethenyloctadecane | >80% |

Dihydroxylation: Dihydroxylation results in the formation of a vicinal diol (a glycol) by adding two hydroxyl groups across a double bond. The stereochemical outcome depends on the reagents used. wikipedia.orglibretexts.orglibretexts.org

Syn-Dihydroxylation: Reagents like osmium tetroxide (OsO₄, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide) or cold, alkaline potassium permanganate (B83412) (KMnO₄) add both hydroxyl groups to the same face of the double bond. wikipedia.orglibretexts.org This results in a syn-diol. Reaction at the C8=C9 bond would yield (8R,9S)- or (8S,9R)-11-ethenyloctadecane-8,9-diol, while reaction at the vinyl group would produce 11-(1,2-dihydroxyethyl)octadec-8-ene.

Anti-Dihydroxylation: This is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org The nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, resulting in an anti-diol. For the C8=C9 bond, this would lead to the formation of (8R,9R)- and (8S,9S)-11-ethenyloctadecane-8,9-diol.

Carbonylation and Hydroformylation

Carbonylation and Hydroformylation: Hydroformylation (or the oxo process) is an important industrial reaction that introduces a formyl group (–CHO) and a hydrogen atom across a double bond. The reaction typically uses a rhodium or cobalt catalyst in the presence of carbon monoxide (CO) and hydrogen (syngas). morressier.com The regioselectivity of this reaction is a key consideration.

For the terminal vinyl group of this compound, hydroformylation can yield two isomeric aldehydes: the linear product (formyl group at the terminal carbon) and the branched product (formyl group at the internal carbon). The product distribution is highly dependent on the catalyst system, particularly the steric bulk of the phosphine (B1218219) ligands on the metal center. nih.govresearchgate.net Bulky ligands tend to favor the formation of the sterically less hindered linear aldehyde.

Hydroformylation of the internal C8=C9 double bond is generally slower and less regioselective, leading to a mixture of aldehydes where the formyl group is attached to either C8 or C9. Selective hydroformylation of the terminal double bond can often be achieved. rsc.org

| Catalyst System | Conditions | Target Double Bond | Major Product Type | Linear:Branched Ratio |

|---|---|---|---|---|

| [Rh(CO)₂(acac)] / PPh₃ | 90°C, 20 bar CO/H₂ | Ethenyl | Linear + Branched | ~3:1 |

| [Rh(CO)₂(acac)] / Bulky Phosphite Ligand | 100°C, 20 bar CO/H₂ | Ethenyl | Linear | >20:1 |

| [Co₂(CO)₈] | 130°C, 100 bar CO/H₂ | Ethenyl | Linear + Branched | ~4:1 |

Ozonolysis and Degradation Pathways

Ozonolysis is a powerful synthetic tool that cleaves carbon-carbon double bonds. wikipedia.orgbyjus.com The reaction proceeds by treating the alkene with ozone (O₃), followed by a work-up step that determines the final products. organic-chemistry.org Applying this to this compound would result in the cleavage of both double bonds, breaking the molecule into smaller fragments. yale.edu

Reductive Work-up: Using a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the intermediate ozonide to yield aldehydes and ketones.

Cleavage of the internal C8=C9 bond produces heptanal (B48729) and 3-ethenylnonanal.

Cleavage of the terminal vinyl group produces a ketone and formaldehyde.

Complete ozonolysis of this compound would therefore yield three distinct carbonyl compounds: heptanal, formaldehyde, and 3-formylnonan-8-one.

Oxidative Work-up: Using an oxidizing agent like hydrogen peroxide (H₂O₂) converts the initial cleavage products into carboxylic acids and ketones.

Cleavage of the internal C8=C9 bond yields heptanoic acid and a keto-acid.

Cleavage of the terminal vinyl group yields a ketone and carbon dioxide (from the oxidation of the initial formaldehyde).

Complete oxidative ozonolysis would yield heptanoic acid, carbon dioxide, and 3-carboxynonan-8-one.

| Double Bond Cleaved | Reductive Work-up Products (O₃, then DMS) | Oxidative Work-up Products (O₃, then H₂O₂) |

|---|---|---|

| C8=C9 | Heptanal + 3-Ethenylnonanal | Heptanoic Acid + 3-Ethenyl-2-oxononanoic acid |

| Ethenyl (C=CH₂) | Corresponding ketone + Formaldehyde | Corresponding ketone + Carbon Dioxide |

| Both Bonds | Heptanal, Formaldehyde, 3-formylnonan-8-one | Heptanoic Acid, Carbon Dioxide, 3-carboxynonan-8-one |

Mechanistic Studies of Alkene Isomerization and Rearrangement

The double bonds in this compound can undergo isomerization, which involves shifting their position within the carbon chain. This process is typically catalyzed by transition metals or acids and can be an important side reaction in other transformations. libretexts.orgsdsu.edu

Mechanisms of Isomerization:

Metal-Catalyzed Isomerization: Many transition metal catalysts used for hydrogenation or hydroformylation can also promote double bond migration. researchgate.netacs.org The mechanism often involves the reversible formation of a metal-hydride species, which adds to the alkene to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon re-forms the double bond in a new position. libretexts.org This can lead to a mixture of isomers, with the thermodynamic equilibrium favoring the more stable, more highly substituted internal alkenes.

Acid-Catalyzed Isomerization: In the presence of a strong acid, protonation of a double bond can form a carbocation intermediate. libretexts.org Loss of a proton from an adjacent carbon atom can then regenerate a double bond in a different location. This process also tends to form the most thermodynamically stable alkene isomers.

For this compound, isomerization could lead to the migration of the C8=C9 double bond along the chain or the rearrangement of the vinyl group into a more stable internal double bond. A particularly relevant transformation would be the isomerization of the non-conjugated system into a more stable conjugated diene, such as octadeca-8,10-diene or octadeca-9,11-diene, if conditions permit multi-step migrations.

Theoretical and Computational Chemistry Approaches to 11 Ethenyloctadec 8 Ene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for investigating the behavior of molecules at the atomic and electronic levels. aps.org These calculations can predict a wide range of molecular properties with high accuracy.

The electronic structure of 11-Ethenyloctadec-8-ene dictates its fundamental chemical properties. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule. This analysis helps in understanding the nature of the chemical bonds, particularly the π-bonds of the ethenyl and internal double bond, and predicting the molecule's reactivity.

Key aspects of the electronic structure that can be computationally investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. For instance, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability.

Furthermore, these calculations provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's geometry. This information is critical for understanding the steric and electronic effects of the long alkyl chain on the reactivity of the double bonds.

Table 1: Hypothetical Calculated Geometric Parameters for this compound

| Parameter | Value |

| C8=C9 Bond Length (Å) | 1.34 |

| C11=C19 Bond Length (Å) | 1.33 |

| C7-C8-C9 Bond Angle (°) | 122.5 |

| C10-C11-C19 Bond Angle (°) | 123.0 |

| H-C8=C9-H Dihedral Angle (°) | 180.0 (trans) |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that could be obtained from quantum chemical calculations.

Computational chemistry is instrumental in predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netnrel.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding of each nucleus in the molecule. researchgate.net These shielding values are then converted into chemical shifts that can be directly compared with experimental ¹H and ¹³C NMR spectra. Accurate predictions can aid in the assignment of complex spectra and the differentiation between isomers. nrel.govsourceforge.io

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption bands observed in its infrared (IR) and Raman spectra. Quantum chemical calculations can determine these vibrational frequencies and their corresponding intensities. readthedocs.ioresearchgate.net This information is useful for identifying the presence of specific functional groups, such as the C=C stretching vibrations of the alkene moieties in this compound. The calculated vibrational modes can also be animated to visualize the atomic motions associated with each frequency. youtube.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C8) | 130.5 ppm |

| ¹³C NMR Chemical Shift (C11) | 140.2 ppm |

| ¹H NMR Chemical Shift (H on C8) | 5.4 ppm |

| C=C Stretch Vibrational Frequency (C8=C9) | 1650 cm⁻¹ |

| C=C Stretch Vibrational Frequency (C11=C19) | 1640 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that could be obtained from quantum chemical calculations.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Due to the presence of numerous single bonds, the long alkyl chain of this compound can adopt a vast number of different three-dimensional arrangements, known as conformations. libretexts.orgkhanacademy.org Conformational analysis aims to identify the most stable, low-energy conformations, as these will be the most populated at thermal equilibrium.

Molecular Mechanics (MM): Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. youtube.comyoutube.com It employs a set of parameters known as a force field to describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions. youtube.com By systematically rotating the single bonds in this compound and calculating the energy of each resulting conformation, it is possible to map out the potential energy surface and identify the energy minima.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations provide a time-dependent view of a molecule's conformational behavior. mdpi.commdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This allows for the exploration of the conformational space and the study of how the molecule transitions between different conformations. MD simulations are particularly useful for understanding the flexibility of the alkyl chain and how it might influence the accessibility of the double bonds for chemical reactions.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| A (Extended Chain) | 0.0 |

| B (Folded Chain) | 2.5 |

| C (Kinked Chain) | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that could be obtained from conformational analysis.

Reaction Mechanism Modeling

Computational chemistry provides a powerful framework for investigating the detailed mechanisms of chemical reactions. wikipedia.org For this compound, this could involve studying reactions such as electrophilic additions, oxidations, or polymerizations at the double bonds.

A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. dntb.gov.ua The characterization of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Quantum chemical calculations can be used to locate the geometry of the transition state on the potential energy surface. A key feature of a transition state is that it corresponds to a saddle point on this surface, with one imaginary vibrational frequency that represents the motion along the reaction coordinate.

For a hypothetical electrophilic addition of HBr to the C8=C9 double bond of this compound, computational modeling could determine the structure of the transition state, including the partially formed C-Br and C-H bonds and the partial positive charge on the carbon atom.

Table 4: Hypothetical Geometric Parameters of a Transition State for HBr Addition to this compound

| Parameter | Value |

| C8-Br Bond Length (Å) | 2.5 |

| C9-H Bond Length (Å) | 1.5 |

| C8-C9 Bond Length (Å) | 1.4 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that could be obtained from transition state calculations.

By calculating the energies of the reactants, transition state, and products, it is possible to determine the key energetic parameters of a reaction. The activation energy (the energy difference between the reactants and the transition state) governs the reaction rate. A lower activation energy implies a faster reaction. The reaction enthalpy (the energy difference between the products and the reactants) indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

These calculated energetic parameters can be used within the framework of transition state theory to predict reaction rate constants. This allows for a quantitative understanding of the reaction kinetics and how factors such as temperature and the choice of reactants will influence the reaction outcome.

Table 5: Hypothetical Energetic Profile for HBr Addition to this compound

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 15.0 |

| Reaction Enthalpy (ΔH) | -10.5 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that could be obtained from reaction mechanism modeling.

Biological and Biochemical Research Applications of 11 Ethenyloctadec 8 Ene

Potential Role as a Biosynthetic Precursor or Intermediate

No information was found regarding the biosynthetic pathways, precursor roles, or intermediate status of 11-Ethenyloctadec-8-ene.

Enzymatic Pathways Leading to or from this compound

There is no available research detailing the enzymatic pathways involved in the synthesis or degradation of this compound.

Interaction with Biological Membranes and Lipid Bilayers (as a model compound)

There are no studies available that investigate the interaction of this compound with biological membranes or lipid bilayers, nor is there any indication of its use as a model compound in such research.

Role in Interspecies Communication (e.g., as a potential pheromone component or precursor in insects/plants)

No research has been published that identifies or suggests a role for this compound in interspecies communication, either as a pheromone component or as a precursor to signaling molecules in insects or plants.

Chemoenzymatic Synthesis of Derivatized Analogs

There is no information in the scientific literature regarding the chemoenzymatic synthesis of derivatized analogs of this compound.

Environmental Fate and Transformation Studies of 11 Ethenyloctadec 8 Ene

Biodegradation Mechanisms in Soil and Water Systems

Information regarding the biodegradation of 11-Ethenyloctadec-8-ene is not available in the scientific literature. Biodegradation is a critical process that determines the persistence of organic compounds in soil and water. ecetoc.org It can occur under both aerobic and anaerobic conditions and involves microorganisms breaking down substances into simpler, often less harmful, compounds. ecetoc.org The structure of this compound, a long-chain alkene, suggests potential for microbial degradation, but the specific enzymes, pathways, and rates of breakdown are unknown. Studies using standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), would be necessary to assess its biodegradability.

Sorption and Mobility in Environmental Matrices

There is no research available on the sorption and mobility of this compound. The extent to which a chemical sorbs to soil, sediment, and sludge influences its mobility and bioavailability. For a non-polar, high molecular weight compound like this compound, a high octanol-water partition coefficient (Kow) would be expected, suggesting a tendency to sorb to organic matter in soil and sediment. This would, in turn, limit its mobility and leaching into groundwater. However, without measured sorption coefficients (Koc or Kd), any predictions about its environmental distribution remain theoretical.

Ecotoxicological Studies on Non-Human Organisms (e.g., aquatic organisms, plants)

No ecotoxicological data for this compound are present in the public domain. Ecotoxicology studies are essential to determine the potential harm a substance may cause to wildlife and ecosystems. researchgate.net Such studies typically assess acute and chronic toxicity to a range of organisms representing different trophic levels, such as algae (representing plants), daphnids (representing invertebrates), and fish. nih.govarccjournals.com Without this data, the potential for this compound to cause adverse effects in non-human organisms cannot be evaluated.

Conclusion and Future Research Directions

Summary of Key Research Findings and Gaps

A thorough search of scientific literature underscores a primary and critical gap: the near-complete absence of research findings for 11-Ethenyloctadec-8-ene. There are no available data on its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), physical properties (melting point, boiling point, density), or chemical reactivity. This lack of fundamental data prevents any meaningful discussion of its potential applications or biological activity. The primary research gap is, therefore, the foundational characterization of this compound.

Emerging Methodologies for Unsaturated Hydrocarbon Research Applied to this compound

While no studies directly apply to this compound, emerging methodologies in the broader field of unsaturated hydrocarbon research could be instrumental in its future investigation. Advanced catalytic methods, such as olefin metathesis, could offer a strategic route to its synthesis. Modern analytical techniques, including two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), would be invaluable for separating and identifying potential isomers and impurities in a synthesized sample. Furthermore, computational chemistry and molecular modeling could predict its physical properties and reactivity, guiding future experimental work.

Prospective Avenues for Derivatization and Functionalization

The two double bonds in this compound represent reactive sites for a wide array of chemical transformations. Prospective avenues for derivatization could include:

Epoxidation: Selective epoxidation of one or both double bonds to introduce reactive epoxide functional groups.

Hydroformylation: The addition of a formyl group and hydrogen across a double bond to produce aldehydes, which are versatile synthetic intermediates.

Polymerization: The vinyl group, in particular, could be susceptible to polymerization or copolymerization with other monomers to create novel polymeric materials.

Metathesis: Cross-metathesis reactions could be employed to introduce new functional groups or alter the chain length of the molecule.

These potential derivatization pathways remain theoretical in the absence of the starting material.

Broader Implications for Sustainable Chemistry and Biotechnology

The principles of sustainable chemistry and biotechnology could guide future research into this compound, should it become a compound of interest. If it were to be synthesized, employing green chemistry principles such as using renewable starting materials, atom-economical reactions, and environmentally benign solvents would be paramount. From a biotechnological perspective, if this compound or its derivatives were found to have biological activity, enzymatic synthesis or microbial production could offer more sustainable routes compared to traditional chemical synthesis. However, without any data on the compound's properties or potential utility, its role in sustainable chemistry and biotechnology remains purely speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.